4-Chloro-5-methyl-3-isoxazolyl diethyl phosphate
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Overview
Description
4-Chloro-5-methyl-3-isoxazolyl diethyl phosphate is a chemical compound with the molecular formula C8H13ClNO5P It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methyl-3-isoxazolyl diethyl phosphate typically involves the cycloaddition reaction of appropriate precursors. One common method is the reaction of 4-chloro-5-methylisoxazole with diethyl phosphorochloridate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorochloridate .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-methyl-3-isoxazolyl diethyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4-Chloro-5-methyl-3-isoxazolyl diethyl phosphate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-5-methyl-3-isoxazolyl diethyl phosphate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-methylisoxazole: A precursor in the synthesis of 4-Chloro-5-methyl-3-isoxazolyl diethyl phosphate.
Diethyl phosphorochloridate: Another precursor used in the synthesis.
Other Isoxazole Derivatives: Compounds with similar structures but different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
32306-28-8 |
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Molecular Formula |
C8H13ClNO5P |
Molecular Weight |
269.62 g/mol |
IUPAC Name |
(4-chloro-5-methyl-1,2-oxazol-3-yl) diethyl phosphate |
InChI |
InChI=1S/C8H13ClNO5P/c1-4-12-16(11,13-5-2)15-8-7(9)6(3)14-10-8/h4-5H2,1-3H3 |
InChI Key |
BTEYJUVXDUKKHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC1=NOC(=C1Cl)C |
Origin of Product |
United States |
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